molecular formula C15H20N2O4 B2564305 N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 862827-37-0

N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No.: B2564305
CAS No.: 862827-37-0
M. Wt: 292.335
InChI Key: DVQDWQMPHOIWIQ-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the benzoxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its biological activity.

    2-Substituted Benzoxazoles: Compounds with different substituents at the 2-position, which can alter their properties.

    Amide Derivatives: Compounds with different amide linkages, affecting their stability and reactivity.

Uniqueness

N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other benzoxazole derivatives. Its ethoxypropyl group and amide linkage may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(3-ethoxypropyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-20-11-5-9-16-14(18)8-10-17-12-6-3-4-7-13(12)21-15(17)19/h3-4,6-7H,2,5,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDWQMPHOIWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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